molecular formula C27H25N3OS B11121605 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11121605
M. Wt: 439.6 g/mol
InChI Key: IPIBELSGBVWVQK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a piperazine ring, a quinoline moiety, and a thiophene group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the quinoline moiety, and the incorporation of the thiophene group. One common method involves the reaction of 1-phenyl-2-propen-1-one with piperazine, followed by the coupling of the resulting intermediate with 2-(thiophen-2-yl)quinoline-4-carboxylic acid under specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C27H25N3OS

Molecular Weight

439.6 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3OS/c31-27(30-17-15-29(16-18-30)14-6-10-21-8-2-1-3-9-21)23-20-25(26-13-7-19-32-26)28-24-12-5-4-11-22(23)24/h1-13,19-20H,14-18H2/b10-6+

InChI Key

IPIBELSGBVWVQK-UXBLZVDNSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.